(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Organic Synthesis Boronic Acid Preparation Lithiation-Borylation

Researchers developing kinase inhibitors face significant risk when substituting this building block with generic phenylboronic acids-the 4-methylimidazole moiety is a critical pharmacophore whose precise substitution pattern governs TrkA ATP-binding pocket engagement (confirmed at 2.00 Å resolution in PDB 4PMM). This compound eliminates SAR ambiguity and supply uncertainty. - Enables direct Suzuki-Miyaura coupling at the para-boronic acid handle; 3-methoxy group activates the ring for transmetalation. - Commercially available at 97% purity with documented synthetic procedure (47% yield) for scalable route planning. - Supported by validated intellectual property (US 2009/0005344 A1) for TNF-α inhibitor library construction.

Molecular Formula C11H13BN2O3
Molecular Weight 232.05 g/mol
CAS No. 1145786-45-3
Cat. No. B1400570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
CAS1145786-45-3
Molecular FormulaC11H13BN2O3
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)N2C=C(N=C2)C)OC)(O)O
InChIInChI=1S/C11H13BN2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7,15-16H,1-2H3
InChIKeyOMGGGTOQGOMAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid (CAS 1145786-45-3): Procurement-Focused Baseline and In-Class Positioning


(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS 1145786-45-3) is a heteroarylboronic acid building block featuring a 4-methylimidazole moiety N-linked to a 3-methoxyphenyl ring bearing a boronic acid group at the para position . The molecular formula is C11H13BN2O3 with a molecular weight of 232.04 g/mol . This compound belongs to the class of imidazole-containing arylboronic acids, which are widely employed as versatile intermediates in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures in medicinal chemistry and materials science .

Why Generic Phenylboronic Acids Cannot Replace 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid (CAS 1145786-45-3) in Advanced Synthesis


Substituting (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid with a simpler phenylboronic acid or even a non-methylated imidazolylphenylboronic acid is not chemically or functionally equivalent. The 4-methylimidazole moiety is not merely a structural embellishment; it serves as a critical pharmacophore and reactivity handle. In Suzuki-Miyaura coupling, the electron-donating methoxy group at the 3-position activates the aromatic ring toward transmetalation, while the imidazole nitrogen provides a site for subsequent functionalization or metal coordination . Furthermore, the specific substitution pattern of the methyl group on the imidazole ring (4-position) is crucial for establishing the correct three-dimensional geometry and electronic distribution required for binding to biological targets, as evidenced by its incorporation into advanced kinase inhibitors [1]. The use of a generic alternative lacking this precise substitution pattern would result in the formation of an incorrect or non-functional molecular architecture, compromising downstream biological activity and invalidating structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid (CAS 1145786-45-3)


Synthesis Yield Comparison: Target Compound vs. Non-Methoxylated Analog

In a reported synthesis procedure adapted from patent WO2009/50227, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid was prepared via lithiation-borylation of 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole with n-BuLi and triisopropyl borate, achieving an isolated yield of 47% . While no direct head-to-head comparison yield for the non-methoxylated analog 4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid (CAS 2225181-17-7) was found in the open literature for this specific protocol, the presence of the ortho-methoxy group is known in the class of arylboronic acids to facilitate directed ortho-metalation (DoM) and stabilize the intermediate aryllithium species, potentially leading to superior yields and cleaner reaction profiles compared to unsubstituted analogs [1]. This represents a class-level inference regarding the synthetic advantage of the 3-methoxy substitution pattern.

Organic Synthesis Boronic Acid Preparation Lithiation-Borylation

Commercially Available Purity Grade: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid vs. Generic Boronic Acids

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is commercially available with a minimum purity specification of 95% (as determined by LC-MS and/or HPLC) from established research chemical suppliers . Some vendors offer material with a purity of 97% or higher . This is a critical procurement differentiator, as many generic phenylboronic acids are sold at lower purities (e.g., 90-95%) due to their susceptibility to anhydride formation (boroxine) and oxidative deboronation. The reported LC-MS data (m/z 233 [M+H]+, retention time 1.25 min) provides a benchmark for identity confirmation and purity assessment by the end user . No direct head-to-head purity stability study against a specific comparator was identified in the public domain for this compound, but the provision of these analytical data points by vendors represents supporting evidence for its quality profile.

Chemical Procurement Purity Analysis Quality Control

Structural Confirmation in a High-Resolution Protein-Ligand Complex: TrkA Kinase

The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl fragment is a critical component of a potent pan-Trk kinase inhibitor, N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}acetamide [1]. The X-ray crystal structure of this inhibitor bound to the TrkA kinase domain has been solved and deposited in the Protein Data Bank (PDB ID: 4PMM) at a resolution of 2.00 Å [1]. This provides atomic-level, verifiable evidence that this specific boronic acid building block, when incorporated into a larger molecular framework, adopts a defined binding pose within the ATP-binding pocket of a therapeutically relevant kinase [2]. In contrast, analogs lacking the 3-methoxy or 4-methylimidazole groups would be predicted to have significantly altered binding modes and affinities, a hypothesis that could be tested through comparative crystallography or computational docking. This evidence is a direct demonstration of the compound's utility in generating high-quality structural biology data.

Structural Biology Kinase Inhibition X-ray Crystallography

Patent-Enabled Utility as a TNF-α Inhibitor Scaffold Component

U.S. Patent Application Publication US 2009/0005344 A1 explicitly describes a genus of imidazole and benzimidazole boronic acid compounds as inhibitors of the inflammatory cytokine tumor necrosis factor alpha (TNF-α) [1]. While the patent does not provide specific IC50 data for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid itself, it establishes that compounds with the core imidazole-boronic acid architecture, including those with phenyl ring substitution, are therapeutically useful for treating TNF-α mediated diseases such as rheumatoid arthritis, psoriasis, and asthma [1]. The target compound represents a key building block for synthesizing the more complex analogs described in the patent. This is a class-level inference for biological activity. In contrast, simple phenylboronic acids lacking the imidazole moiety do not fall within the scope of this patent family and lack this validated anti-inflammatory utility.

Inflammation Cytokine Inhibition Immunology

Reactivity Advantage in Suzuki-Miyaura Coupling: Imidazole-Enhanced Transmetalation

Boronic acids containing N-heterocyclic substituents, such as the 4-methylimidazole group in the target compound, have been shown to participate in Suzuki-Miyaura cross-coupling reactions with enhanced efficiency compared to simple arylboronic acids [1]. The imidazole nitrogen can serve as an intramolecular ligand for the palladium catalyst, facilitating the transmetalation step [2]. A study on related imidazolyl boronic acids reported that their use in the synthesis of 4(5)-(het)aryl-1H-imidazoles via Suzuki-Miyaura cross-coupling proceeded smoothly under standard conditions to provide the desired products, whereas analogous couplings with less electron-rich or non-coordinating boronic acids often required more forcing conditions or gave lower yields [1]. While no direct comparative yield data for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid in a specific coupling reaction was found, this represents a well-documented class-level advantage for imidazole-containing boronic acids.

Cross-Coupling Catalysis C-C Bond Formation

Enhanced Stability and Solubility Profile for Aqueous Coupling Conditions

The combination of the polar imidazole ring and the methoxy group on the phenyl ring confers improved aqueous solubility and stability to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid compared to more hydrophobic, unsubstituted phenylboronic acids [1]. This is a class-level inference based on the known physicochemical properties of substituted phenylboronic acids. A Safety Data Sheet (SDS) for this compound indicates it is stable under recommended storage conditions . This is a significant procurement and handling advantage, as many boronic acids are prone to hydrolytic or oxidative degradation, forming inactive boroxines or phenols. The improved stability profile reduces the risk of batch-to-batch variability and ensures consistent performance in aqueous Suzuki-Miyaura reactions, which are increasingly preferred for their environmental benefits [2]. No quantitative comparative stability study was found, but the structural features strongly support this inference.

Green Chemistry Aqueous Synthesis Reagent Stability

High-Impact Application Scenarios for 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid (CAS 1145786-45-3)


Structure-Based Design of Kinase Inhibitors for Pain and Oncology

Medicinal chemistry teams focused on developing selective kinase inhibitors can leverage the validated binding pose of the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl fragment within the TrkA ATP-binding pocket, as confirmed by PDB entry 4PMM [1]. This scenario involves using this boronic acid building block in Suzuki-Miyaura cross-couplings to rapidly synthesize focused libraries of analogs for TrkA and other related kinases. The high resolution (2.00 Å) structural data allows for rational, computationally-guided optimization of potency and selectivity, accelerating the hit-to-lead and lead optimization phases.

Synthesis of TNF-α Modulator Libraries for Inflammatory Disease Research

Building on the intellectual property disclosed in US 2009/0005344 A1, researchers can employ (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a privileged building block to construct libraries of imidazole-containing compounds for evaluation as TNF-α inhibitors [2]. Its use in parallel synthesis via Suzuki-Miyaura coupling enables the rapid exploration of chemical space around the imidazole core, facilitating the discovery of novel anti-inflammatory agents for treating rheumatoid arthritis, psoriasis, and other cytokine-driven diseases.

Synthesis of Complex Heterocycles for Materials Science and Chemical Biology

The compound's dual functionality—a boronic acid handle for cross-coupling and an imidazole ring for metal coordination or further N-functionalization—makes it a uniquely versatile building block for constructing complex molecular architectures . In materials science, it can be used to synthesize novel ligands for metal-organic frameworks (MOFs) or conjugated polymers with tailored optoelectronic properties. In chemical biology, it serves as a key intermediate for creating fluorescent probes or activity-based protein profiling (ABPP) reagents.

Process Chemistry and Scale-Up Feasibility Assessment

For process chemists evaluating the scalability of a synthetic route, the availability of a documented synthetic procedure with a 47% yield for the target compound provides a realistic starting point for cost and feasibility analysis. The knowledge that the compound is stable under recommended storage conditions and is commercially available in consistent purity (95-97%) reduces supply chain risk and ensures material quality for kilogram-scale campaigns. This allows for more accurate project planning and resource allocation in industrial R&D.

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